An In-Depth Technical Guide to 1,2,4-Oxadiazole-3-carbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,2,4-Oxadiazole-3-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry and materials science due to its unique physicochemical properties and broad range of biological activities.[1][2][3] Notably, the 1,2,4-oxadiazole moiety is considered a bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of a key derivative, 1,2,4-oxadiazole-3-carbonitrile. While specific data for this particular molecule is limited, this guide consolidates information on the broader 1,2,4-oxadiazole class to provide a foundational understanding for researchers.
Physicochemical Properties
The physicochemical properties of 1,2,4-oxadiazoles can be fine-tuned through substitution at the C3 and C5 positions. The parent 1,2,4-oxadiazole has a molecular formula of C₂H₂N₂O and a molecular weight of 70.05 g/mol .[5] The presence of the electron-withdrawing nitrile group at the C3 position in 1,2,4-oxadiazole-3-carbonitrile is expected to significantly influence its polarity, solubility, and electronic characteristics.
Table 1: Representative Physicochemical Properties of Substituted 1,2,4-Oxadiazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3,5-Diphenyl-1,2,4-oxadiazole | C₁₄H₁₀N₂O | 222.24 | 107–108 | [6] |
| 3-Methyl-5-(p-tolyl)-1,2,4-oxadiazole | C₁₀H₁₀N₂O | 174.20 | 49–50 | [6] |
| 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | C₉H₇N₃O₃ | 205.17 | 167–169 | [6] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of 1,2,4-oxadiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton chemical shifts in 1,2,4-oxadiazoles are influenced by the substituents on the ring. Aromatic protons on substituents will appear in the downfield region.
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¹³C NMR: The carbon atoms of the 1,2,4-oxadiazole ring typically resonate in the range of δ 160-180 ppm.[6] For example, in 3,5-diphenyl-1,2,4-oxadiazole, the C3 and C5 carbons appear at δ 169.0 and 175.7 ppm, respectively.[6]
Infrared (IR) Spectroscopy: The IR spectra of 1,2,4-oxadiazoles show characteristic absorption bands. The C=N stretching vibration is typically observed around 1600-1650 cm⁻¹, and the C-O-C stretching can be found in the 1000-1300 cm⁻¹ region. For 1,2,4-oxadiazole-3-carbonitrile, a sharp band corresponding to the nitrile (C≡N) stretching vibration would be expected around 2220-2260 cm⁻¹.
Mass Spectrometry (MS): Electron ionization mass spectrometry of 1,2,4-oxadiazoles often results in fragmentation pathways involving the cleavage of the heterocyclic ring.
Table 2: Representative Spectroscopic Data for Substituted 1,2,4-Oxadiazoles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |
| 3-Methyl-5-(o-tolyl)-1,2,4-oxadiazole | 8.05 (d, 1H), 7.46–7.43 (m, 1H), 7.35–7.31 (m, 2H), 2.70 (s, 3H), 2.49 (s, 3H) | 176.2, 167.4, 138.9, 132.0, 131.8, 130.1, 126.2, 123.5, 21.8, 11.8 | Not specified | [6] |
| 3-Methyl-5-(naphthalen-2-yl)-1,2,4-oxadiazole | 8.67 (s, 1H), 8.14–8.12 (m, 1H), 7.98–7.96 (m, 2H), 7.90 (d, 1H), 7.63–7.56 (m, 2H), 2.51 (s, 3H) | 175.6, 167.9, 135.1, 132.7, 129.1, 129.06, 129.05, 128.4, 127.9, 127.2, 123.7, 121.4, 11.8 | Not specified | [6] |
| 5-((2-chlorophenoxy)methyl)-3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole | 7.96 (t, 1H), 7.86 (d, 1H), 7.66 (d, 1H), 7.20-7.10 (m, 4H), 5.61 (s, 2H) | 175, 163, 160, 158, 156, 153, 131, 128, 125, 120, 116, 113, 61 | 1606 (C=C), 1502 (C=C), 1210 (C-N), 1102 (C-O), 1002 (C-F), 823, 681 (C-Br) | [7] |
Synthesis of 1,2,4-Oxadiazoles
The synthesis of the 1,2,4-oxadiazole ring can be achieved through several synthetic routes. The most common methods involve the cyclization of O-acylamidoximes, which are typically prepared from amidoximes and carboxylic acid derivatives.[8] Given that the target molecule has a nitrile group at the C3 position, a plausible synthetic approach would start from a precursor already containing this functionality.
A general and widely applicable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivative. For the synthesis of 1,2,4-oxadiazole-3-carbonitrile, a potential route would involve the use of cyanoformamidoxime as a key intermediate.
General Synthetic Protocol for 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a common two-step synthesis involving the formation of an O-acylamidoxime intermediate followed by cyclodehydration.
Step 1: O-Acylation of Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).
-
Add a base (e.g., triethylamine, pyridine) (1.1 eq).
-
Cool the mixture to 0 °C and add the acyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent (e.g., toluene, xylene).
-
Heat the solution to reflux (110-140 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
A one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride has also been developed.[9] This method involves the in-situ formation of the amidoxime followed by condensation with an aldehyde and subsequent oxidation.
Caption: General two-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Chemical Reactivity
The 1,2,4-oxadiazole ring exhibits a distinct reactivity pattern. The nitrogen atom at position 4 (N4) is nucleophilic, while the carbon atoms at positions 3 and 5 (C3 and C5) are electrophilic. The O-N bond is relatively weak and can be cleaved under certain conditions, leading to ring-opening reactions.
Key Reactions:
-
Nucleophilic Substitution: The C3 and C5 positions are susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.
-
Ring-Opening Reactions: The O-N bond can be cleaved by reducing agents or upon thermal or photochemical activation, leading to various rearrangement products.
-
Reactions of the Nitrile Group: The carbonitrile functionality at the C3 position of the target molecule can undergo a variety of transformations, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide.
-
Reduction: Formation of an aminomethyl group.
-
Cycloaddition Reactions: Participation as a dienophile in [4+2] cycloadditions.
-
Caption: Reactivity map of the 1,2,4-oxadiazole ring and its 3-carbonitrile substituent.
Applications
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] Derivatives have been investigated for their potential as:
-
Anticancer agents [3]
-
Anti-inflammatory agents
-
Antimicrobial and antifungal agents [10]
-
Central nervous system (CNS) active agents
The nitrile group in 1,2,4-oxadiazole-3-carbonitrile can serve as a versatile handle for further functionalization, allowing for the synthesis of diverse compound libraries for drug discovery screening. It can also act as a hydrogen bond acceptor, potentially contributing to ligand-receptor interactions.
Safety and Handling
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[11]
-
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid:
-
If on skin: Wash with plenty of water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[11]
It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before use.
Conclusion
1,2,4-oxadiazole-3-carbonitrile represents a valuable building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is sparse in the public domain, the well-established chemistry of the 1,2,4-oxadiazole ring system provides a strong foundation for its synthesis and derivatization. Further research into the specific properties and reactivity of 1,2,4-oxadiazole-3-carbonitrile is warranted to fully explore its potential.
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